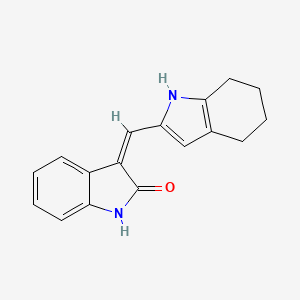

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one typically involves the condensation of 4,5,6,7-tetrahydroindole with an appropriate aldehyde or ketone under acidic or basic conditions . One common method involves the use of dihydrofuran and phenylglyoxal monohydrate in a one-pot multicomponent reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into its reduced forms, such as tetrahydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Applications

Recent studies have highlighted the role of 3-((4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)indolin-2-one as a specific inhibitor of receptor tyrosine kinases associated with vascular endothelial growth factor receptor (VEGF-R), fibroblast growth factor receptor (FGF-R), and platelet-derived growth factor receptor (PDGF-R). These receptors are crucial in the processes of angiogenesis and tumor growth. The compound has shown potent inhibitory activities against these kinases, with IC50 values reported as low as 4 nM for VEGF-R2 and 80 nM for FGF-R1 .

Table 1: Inhibitory Activities of this compound

| Target Kinase | IC50 (nM) | Activity |

|---|---|---|

| VEGF-R2 | 4 | Potent |

| FGF-R1 | 80 | Moderate |

| PDGF-Rβ | 4 | Potent |

These findings suggest that this compound could be developed into therapeutic agents for treating various cancers where these growth factors play a pivotal role.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on related indolinone compounds have provided insights into how modifications can enhance biological activity. For instance, the introduction of specific substituents on the tetrahydroindole moiety has been shown to significantly affect the potency of these compounds against target kinases . Understanding these relationships can guide future synthetic efforts to optimize the pharmacological profiles of this class of compounds.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of indolinone derivatives containing tetrahydroindole moieties. For example:

- Inhibition Studies : A series of new indolinones were synthesized and evaluated for their inhibitory effects on receptor tyrosine kinases. The study identified key structural features that contributed to enhanced potency against specific targets .

- Antitumor Activity : Compounds derived from indolinones have demonstrated significant antitumor activity in various cancer cell lines. These studies often involve assessing cell proliferation rates and apoptosis induction in response to treatment .

- Novel Therapeutics : Research has indicated that some derivatives possess unique mechanisms that could be exploited for developing novel therapeutic agents targeting both cancer and viral infections .

Wirkmechanismus

The mechanism of action of 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one involves its interaction with specific molecular targets. It acts as an inhibitor of growth factor receptors, such as VEGF-R2, FGF-R1, and PDGF-Rβ tyrosine kinases . By inhibiting these receptors, it can interfere with signaling pathways involved in cell proliferation and angiogenesis, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Biologische Aktivität

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one, also known as (Z)-3-((4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)indolin-2-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H16N2O

- Molecular Weight : 264.32 g/mol

- CAS Number : 204003-85-0

Research indicates that compounds containing the tetrahydroindole moiety exhibit specific inhibitory activities against receptor tyrosine kinases (RTKs) associated with various growth factors such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). These RTKs play crucial roles in cellular proliferation and angiogenesis, making them important targets for cancer therapy.

Inhibitory Activity

A study demonstrated that derivatives of indolin-2-one with the tetrahydroindole structure effectively inhibited the activity of several RTKs:

- VEGF-R2 (Flk-1) : IC50 = 4 nM

- FGF-R1 : IC50 = 80 nM

- PDGF-Rbeta : IC50 = 4 nM

These compounds were shown to inhibit growth factor-dependent cell proliferation significantly, indicating their potential use in treating angiogenesis-related diseases and cancers .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications at specific positions on the indolinone scaffold can enhance biological activity. For instance:

- Compounds with a propionic acid moiety at the C-3' position of the tetrahydroindole ring exhibited the highest potency against VEGF and FGF receptor kinases.

The structure of compound 9a was co-crystallized with the catalytic domain of FGF-R1, providing insights into its binding interactions and further validating its inhibitory efficacy .

Case Study 1: Cancer Treatment

In a preclinical study involving human cancer cell lines, compound 9a demonstrated significant anti-proliferative effects. The mechanism was attributed to its ability to inhibit key signaling pathways mediated by RTKs. This supports its potential as a therapeutic agent in oncology.

Case Study 2: Angiogenesis Inhibition

Another study evaluated the effects of this compound on angiogenesis in vivo using mouse models. Results indicated a marked reduction in vascular formation when treated with the compound compared to controls. This suggests its utility in conditions characterized by excessive angiogenesis, such as tumors and diabetic retinopathy .

Comparative Biological Activity Table

| Compound Name | Target Kinase | IC50 Value (nM) | Biological Activity |

|---|---|---|---|

| Compound 9a | VEGF-R2 | 4 | High potency |

| Compound 9h | FGF-R1 | 80 | Moderate potency |

| Compound 9b | PDGF-Rbeta | 4 | High potency |

Eigenschaften

IUPAC Name |

(3Z)-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-17-14(13-6-2-4-8-16(13)19-17)10-12-9-11-5-1-3-7-15(11)18-12/h2,4,6,8-10,18H,1,3,5,7H2,(H,19,20)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQAQVCHUDMZPB-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C=C3C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.